2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
“2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a group of compounds that have shown a wide range of clinical applications due to their unique structure and properties .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular formula of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is C6H5N3 . The InChI string is InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 41.6 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- An efficient synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a structurally related compound, has been developed. This synthesis involves a one-pot reaction starting from acyl-protected aminoacetone and cyanoacetamide, leading to the target compound with a 60% yield. This method is environmentally benign and avoids the use of excessive Raney nickel, unlike previous methods (Kanamarlapudi et al., 2007).
Biochemical Applications
- Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, closely related to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, have been synthesized and incorporated into triplex-forming oligonucleotides (TFOs). These analogues selectively bind CG inversions in DNA triple helices, demonstrating their potential in biochemical applications, especially in genetic research and potentially in therapeutic interventions (Ranasinghe et al., 2005).
Pharmaceutical Intermediate Synthesis
- The compound has been used in the synthesis of Acyclo-7-desazaguanosin, a structural analog of the antiviral agent Acycloguanosine. This synthesis demonstrates the potential of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in creating pharmaceutical intermediates, particularly in the development of antiviral drugs (Seela et al., 1983).
Antitumor Agents
- Novel classical antifolates have been synthesized using a pyrrolo[2,3-d]pyrimidine scaffold, which is structurally similar to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. These compounds exhibit potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents (Gangjee et al., 2005).
Catalysis in Organic Synthesis
- New 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones, structurally similar to the compound of interest, have been synthesized using a Brønsted-acidic ionic liquid as a catalyst. This green and reusable catalyst suggests the potential of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in sustainable organic synthesis processes (Davoodnia et al., 2010).
Antiviral Research
- Analogues of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have shown selective inhibitory activities against herpes simplex viruses in cell culture, highlighting its relevance in antiviral research and potential therapeutic applications (Legraverend et al., 1985).
Future Directions
The future directions for “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve further exploration of its potential applications in various fields, given the wide range of clinical applications of pyrrolopyrimidines . Further studies could also focus on understanding its mechanism of action and safety profile.
properties
IUPAC Name |
2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCBWFNVTDNYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442005 | |
Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
90065-66-0 | |
Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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